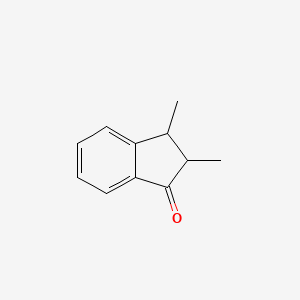

2,3-Dimethyl-1-indanone

Overview

Description

2,3-Dimethyl-1-indanone is a chemical compound belonging to the indanone family Indanones are known for their versatile reactivity and presence in various natural products and pharmaceuticals The structure of this compound consists of an indanone core with two methyl groups attached at the 2nd and 3rd positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-1-indanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,3-dimethylbenzene with succinic anhydride, followed by cyclization and subsequent oxidation . Another method includes the Nazarov cyclization of appropriate precursors under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions, utilizing catalysts such as aluminum chloride. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-1-indanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed:

Oxidation: Formation of 2,3-dimethylbenzoic acid.

Reduction: Formation of 2,3-dimethyl-1-indanol.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,3-Dimethyl-1-indanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-1-indanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. Its biological activity is attributed to its ability to interact with cellular components, potentially inhibiting or activating specific enzymes and receptors .

Comparison with Similar Compounds

1-Indanone: Lacks the methyl groups at the 2nd and 3rd positions, resulting in different reactivity and applications.

2,3-Dimethyl-1-indanol: The reduced form of 2,3-Dimethyl-1-indanone, with an alcohol group instead of a ketone.

2,3-Dimethylbenzoic Acid: The oxidized form of this compound, with a carboxylic acid group.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,3-Dimethyl-1-indanone for high yield and purity?

- Methodological Answer : The synthesis of this compound can be optimized using Grignard reagent protocols. For example, phenylmagnesium bromide has been employed in analogous indanone syntheses to introduce substituents via nucleophilic addition . Adjusting reaction parameters such as temperature (e.g., maintaining 0–5°C during reagent addition) and solvent choice (ether or THF) can improve yield. Post-reduction steps with agents like sodium borohydride (NaBH₄) may stabilize intermediates, as seen in related dimethoxy-indanone syntheses . Purity can be enhanced via recrystallization in ethanol or column chromatography using silica gel.

Q. What analytical techniques are most effective for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and stereochemistry. For instance, ¹³C NMR can distinguish between methyl groups at the 2- and 3-positions based on chemical shifts . High-resolution mass spectrometry (HRMS) confirms molecular mass, while X-ray crystallography (if crystalline) provides definitive structural validation, as demonstrated for 3,3-dimethylindanone derivatives .

Q. How should researchers design initial biological activity assays for this compound?

- Methodological Answer : Begin with in vitro enzyme inhibition assays targeting cytochrome P450 or kinases, given the structural similarity of indanones to bioactive molecules . Use fluorometric or spectrophotometric readouts (e.g., NADPH depletion for oxidoreductases). Dose-response curves (0.1–100 µM) and IC₅₀ calculations provide preliminary efficacy data. Include positive controls (e.g., ketoconazole for P450 inhibition) and validate results with triplicate replicates.

Advanced Research Questions

Q. How can contradictory data in biological assays involving this compound be resolved?

- Methodological Answer : Contradictions may arise from assay-specific variables (e.g., solvent DMSO concentration affecting enzyme activity). Apply statistical methods like ANOVA to identify outliers . Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. functional assays). Replicate experiments under standardized conditions and employ meta-analysis of aggregated data from multiple labs .

Q. What mechanistic studies are recommended to elucidate the mode of action of this compound in enzymatic systems?

- Methodological Answer : Isotopic labeling (e.g., ¹⁴C or deuterated methyl groups) can track metabolic pathways . Time-resolved spectroscopy (e.g., stopped-flow UV-Vis) identifies transient intermediates during enzyme inhibition. Molecular docking (using software like AutoDock Vina) predicts binding poses in enzyme active sites, as shown for benzylidene-indanone derivatives . Pair with site-directed mutagenesis to validate key residues in enzyme interactions.

Q. How can computational methods enhance the design of this compound derivatives with improved bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity . Quantitative Structure-Activity Relationship (QSAR) models, trained on indanone derivative datasets, identify substituents correlated with enhanced potency. Molecular dynamics simulations (e.g., GROMACS) assess ligand-protein stability over nanosecond timescales.

Q. What strategies mitigate synthetic byproducts in large-scale preparations of this compound?

- Methodological Answer : Optimize stoichiometry of Grignard reagents to avoid over-addition, a common source of diastereomers . Use inline IR spectroscopy to monitor reaction progress and quench intermediates selectively. Purify via simulated moving-bed (SMB) chromatography for scalability, as applied in indanone-related syntheses .

Properties

IUPAC Name |

2,3-dimethyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-7-8(2)11(12)10-6-4-3-5-9(7)10/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNAGKGNWQUMFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)C2=CC=CC=C12)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.